

4'-Chloro-[1,1'-biphenyl]-2-amine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4'-Chloro-[1,1'-biphenyl]-2-amine

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An In-depth Technical Guide to 4'-Chloro-[1,1'-biphenyl]-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of **4'-Chloro-[1,1'-biphenyl]-2-amine**. This biphenylamine derivative is a key intermediate in the synthesis of the widely used fungicide Boscalid and holds potential for further investigation in medicinal chemistry and materials science. This document consolidates key data, outlines detailed experimental protocols for its synthesis, and provides an analysis of its spectral data. While information on the specific biological activity of this compound is limited, this guide discusses the known activities of structurally related compounds to provide a context for future research and development.

Chemical Structure and Properties

4'-Chloro-[1,1'-biphenyl]-2-amine, with the CAS number 1204-44-0, is an organic compound featuring a biphenyl backbone. This structure consists of two phenyl rings linked by a single bond, with an amine group at the 2-position and a chlorine atom at the 4'-position.^{[1][2]} The presence of both the amino and chloro groups influences its chemical reactivity, making it a valuable intermediate in organic synthesis.^[2]

Chemical Structure:

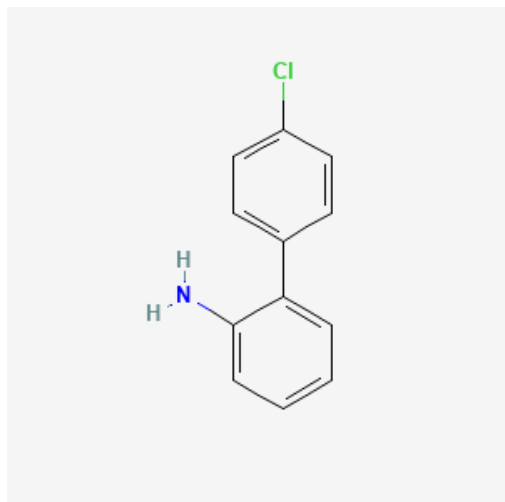


Image Source: PubChem CID 262261

Table 1: Chemical and Physical Properties of **4'-Chloro-[1,1'-biphenyl]-2-amine**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₀ ClN	[3]
Molecular Weight	203.67 g/mol	[3]
Appearance	Off-white to pale beige solid	[4]
Melting Point	45.0 to 49.0 °C	[3]
Boiling Point	334.6 ± 17.0 °C (Predicted)	[3]
Density	1.205 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Slightly soluble in chloroform and methanol	[3]
pKa	3.26 ± 0.10 (Predicted)	[3]
LogP	3.5	[5]
InChI	InChI=1S/C12H10ClN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2	[5]
SMILES	C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)N	[5]

Experimental Protocols: Synthesis

Two primary synthetic routes for **4'-Chloro-[1,1'-biphenyl]-2-amine** are the Gomberg-Bachmann reaction and Suzuki-Miyaura cross-coupling.

Gomberg-Bachmann Reaction

This method involves the diazotization of p-chloroaniline followed by an aryl-aryl coupling reaction with aniline.[6][7]

Experimental Protocol:

- Diazotization:

- In a suitable reaction vessel, add p-chloroaniline (1 molar equivalent), water, and hydrochloric acid (2.5-3.5 molar equivalents).
- Heat the mixture to 50-70 °C with stirring until a solution is formed, then cool to 0-5 °C.
- Slowly add an aqueous solution of sodium nitrite (1.05-1.1 molar equivalents) while maintaining the temperature between 0-5 °C.
- Stir the reaction mixture for approximately 2 hours to ensure complete formation of the diazonium salt. The yield is typically greater than 97%.^[6]
- Gomberg-Bachmann Coupling:
 - In a separate vessel, heat aniline (8-10 molar equivalents) and a small amount of water to 70 °C.
 - Prepare an alkaline solution of the diazonium salt by cooling the previously prepared diazonium salt solution to -15 °C to -18 °C and adding a solution of a strong base such as sodium hydroxide (5-8 molar equivalents).^[6]
 - Add the cold alkaline diazonium salt solution dropwise to the hot aniline solution over 2 hours.
 - After the addition is complete, continue to stir and monitor the reaction for the disappearance of the diazonium salt.
- Work-up and Purification:
 - Remove excess aniline and water under reduced pressure.
 - Dissolve the residue in a suitable organic solvent such as toluene.
 - Bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt of **4'-Chloro-[1,1'-biphenyl]-2-amine**.
 - Cool the mixture to -5 to 0 °C to promote crystallization.

- Filter the solid, wash with a cold solvent, and dry to obtain **4'-Chloro-[1,1'-biphenyl]-2-amine** hydrochloride.
- The free amine can be obtained by neutralization with a base followed by extraction and purification. Recrystallization from a suitable solvent system can be performed for further purification.^[6]

Suzuki-Miyaura Cross-Coupling

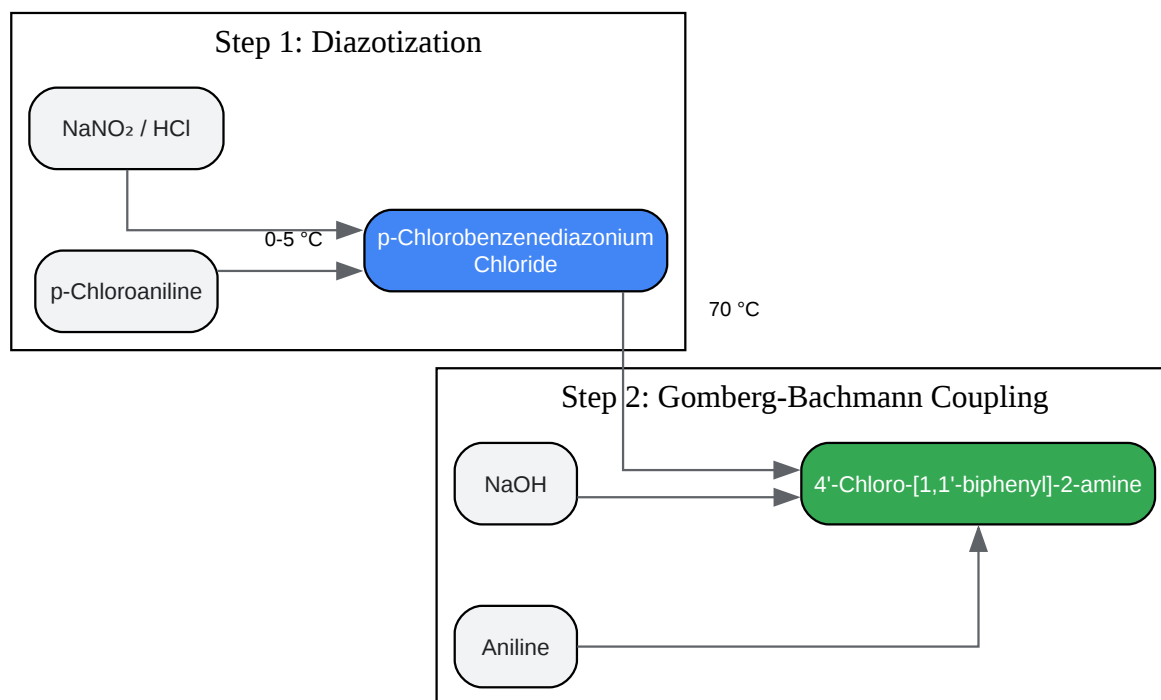
This modern approach involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.^{[8][9]}

Experimental Protocol:

- Preparation of 4'-chloro-2-nitrobiphenyl:
 - To a reaction flask, add o-chloronitrobenzene (1 molar equivalent), p-chlorophenylboronic acid (1.2-1.8 molar equivalents), a weak base such as potassium phosphate (2-4 molar equivalents), and a palladium catalyst on carbon (0.015-0.05 molar equivalents).
 - Add a suitable solvent such as tetrahydrofuran (THF), toluene, or a mixture of dimethylacetamide (DMAC) and water.
 - Heat the reaction mixture to 50-150 °C and stir for 8-16 hours.
 - Monitor the reaction for the consumption of the starting materials.
 - Upon completion, cool the reaction mixture and filter to remove the catalyst. The catalyst can often be recovered and reused.
 - Extract the product with an organic solvent and purify by standard methods to obtain 4'-chloro-2-nitrobiphenyl.^[8]
- Reduction of the Nitro Group:
 - Dissolve the 4'-chloro-2-nitrobiphenyl (1 molar equivalent) in a polar solvent such as ethanol.

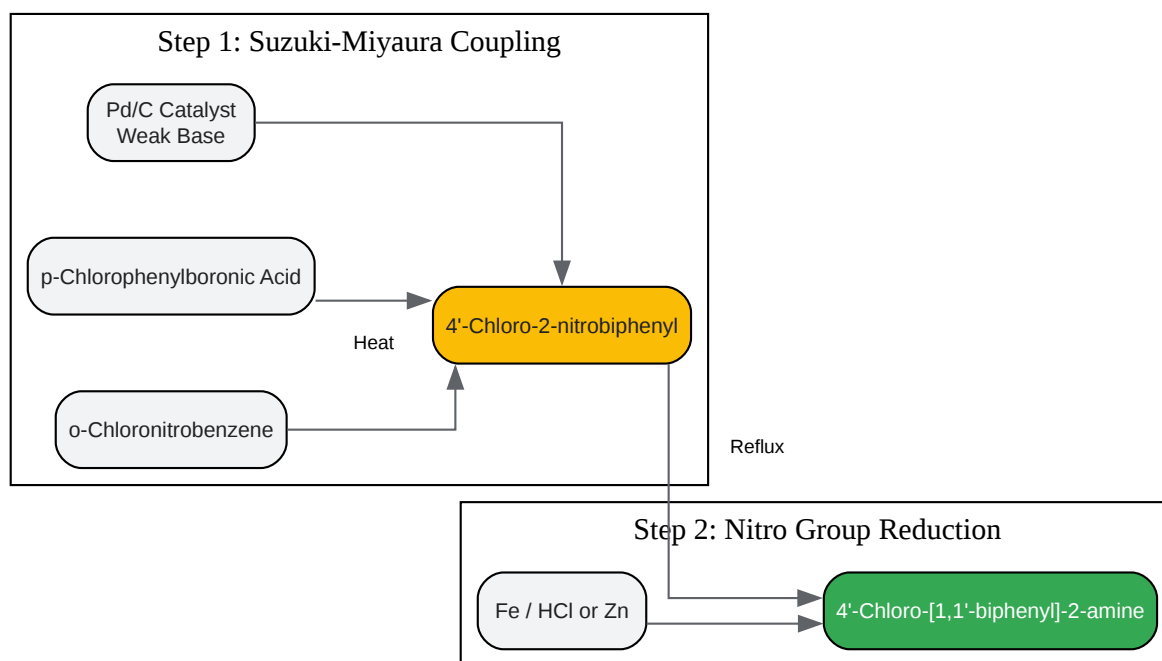
- Add a reducing agent, such as iron powder (2.7-4.7 molar equivalents) and hydrochloric acid (0.9-1.64 molar equivalents), or zinc powder.
- Heat the mixture to reflux and stir for several hours until the reduction is complete.
- Filter the hot reaction mixture to remove the excess reducing agent and its salts.
- Concentrate the filtrate under reduced pressure.
- Induce crystallization by cooling to obtain the solid product.
- Wash the product with a non-polar solvent like petroleum ether and dry to yield **4'-Chloro-[1,1'-biphenyl]-2-amine**.[\[8\]](#)

Mandatory Visualizations



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Caption: Workflow for the Gomberg-Bachmann synthesis of **4'-Chloro-[1,1'-biphenyl]-2-amine**.



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Caption: Workflow for the Suzuki-Miyaura synthesis of **4'-Chloro-[1,1'-biphenyl]-2-amine**.

Spectral Data

The structural characterization of **4'-Chloro-[1,1'-biphenyl]-2-amine** is supported by various spectroscopic techniques.

Table 2: Summary of Spectral Data

Technique	Key Features and Observations
¹ H NMR	The spectrum is expected to show complex multiplets in the aromatic region (approx. 6.7-7.5 ppm) corresponding to the eight protons on the two phenyl rings. The protons on the amine-bearing ring will be shifted upfield compared to those on the chloro-substituted ring. The amine protons will appear as a broad singlet.
¹³ C NMR	The spectrum will display 12 distinct signals for the 12 carbon atoms of the biphenyl system, confirming the asymmetry of the molecule. The carbon attached to the amine group will be shifted significantly upfield, while the carbon attached to the chlorine atom will also show a characteristic chemical shift.
Infrared (IR)	The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm ⁻¹). Aromatic C-H stretching will be observed around 3000-3100 cm ⁻¹ . C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm ⁻¹ region. A C-Cl stretching band is expected in the fingerprint region.
Mass Spectrometry (MS)	The electron ionization (EI) mass spectrum will show a molecular ion peak (M ⁺) at m/z 203 and an M+2 peak at m/z 205 with an intensity of approximately one-third of the M ⁺ peak, which is characteristic of a monochlorinated compound.

Mass Spectral Fragmentation:

The fragmentation of **4'-Chloro-[1,1'-biphenyl]-2-amine** under electron ionization is expected to proceed through several key pathways:

- Loss of a Chlorine atom: A significant fragment at m/z 168 $[M-Cl]^+$ can be expected.
- Loss of HCN: A common fragmentation pathway for anilines, leading to a fragment at m/z 176 $[M-HCN]^+$.
- Formation of a biphenyl cation: Cleavage of the C-N bond can result in a fragment at m/z 152.
- Cleavage of the biphenyl bond: This can lead to fragments corresponding to the individual substituted phenyl rings.

Biological Activity and Toxicological Profile

The primary documented application of **4'-Chloro-[1,1'-biphenyl]-2-amine** is as a key intermediate in the synthesis of the fungicide Boscalid.^[4] Boscalid functions by inhibiting succinate dehydrogenase in the mitochondrial respiratory chain of fungi.

Direct studies on the biological activity or toxicological profile of **4'-Chloro-[1,1'-biphenyl]-2-amine** are not widely available in the public domain. However, based on its chemical structure, certain considerations are warranted for researchers.

Structurally Related Compounds:

- Trace Amine-Associated Receptor 1 (TAAR1) Agonism: A study on the discovery of novel TAAR1 agonists identified a complex molecule, 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine, which contains the 4'-chloro-[1,1'-biphenyl] moiety.^[10] This compound was found to be a potent TAAR1 agonist with potential applications in the treatment of psychotic disorders.^[10] This suggests that the 4'-chloro-[1,1'-biphenyl] scaffold may be a useful pharmacophore for interacting with aminergic G protein-coupled receptors. Further investigation into the direct activity of **4'-Chloro-[1,1'-biphenyl]-2-amine** at TAAR1 and other related receptors could be a valuable area of research.
- General Toxicity of Chlorinated Biphenyls: While **4'-Chloro-[1,1'-biphenyl]-2-amine** is a monochlorinated biphenyl, the broader class of polychlorinated biphenyls (PCBs) is known for its persistence in the environment and potential for adverse health effects. Some aromatic amines are also known to be carcinogenic.^[2] Therefore, appropriate safety precautions, including the use of personal protective equipment and handling in a well-ventilated area, are

essential when working with this compound.[2] Studies on the metabolism of 4-chlorobiphenyl (PCB3) have shown that it can be metabolized in HepG2 cells to various hydroxylated and dihydroxylated species, which can be further conjugated. The formation of reactive quinone metabolites from dihydroxy-PCBs has been implicated in their toxicity.

Conclusion

4'-Chloro-[1,1'-biphenyl]-2-amine is a well-characterized compound with established synthetic routes and a clear application as a key building block in the agrochemical industry. Its chemical properties and spectral data are well-documented. While direct biological activity data for this specific molecule is scarce, its structural similarity to components of pharmacologically active compounds suggests that it may serve as a valuable scaffold for the development of new therapeutic agents, particularly in the area of neuroscience. Further research into its potential biological activities and a more detailed toxicological evaluation are warranted to fully understand its potential applications in drug discovery and development.

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- To cite this document: BenchChem. [4'-Chloro-[1,1'-biphenyl]-2-amine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196108#4-chloro-1-1-biphenyl-2-amine-chemical-structure-and-properties]

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